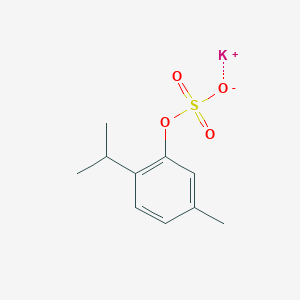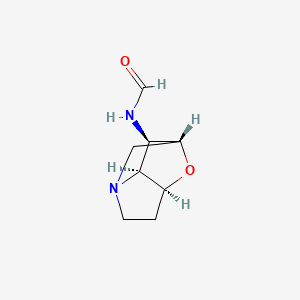
1,3,4,5-Tetrakis-O-(phenylmethyl)-L-iditol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4,5-Tetrakis-O-(phenylmethyl)-L-iditol is a chemical compound known for its unique structure and properties. It is a derivative of L-iditol, where the hydroxyl groups are replaced by phenylmethyl groups. This modification imparts distinct chemical and physical characteristics to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,5-Tetrakis-O-(phenylmethyl)-L-iditol typically involves the protection of hydroxyl groups followed by benzylation. A common method includes:
Protection of Hydroxyl Groups: The hydroxyl groups of L-iditol are protected using a suitable protecting group such as acetyl or benzyl groups.
Benzylation: The protected L-iditol is then subjected to benzylation using benzyl chloride in the presence of a base like sodium hydride or potassium carbonate.
Deprotection: The final step involves the removal of the protecting groups to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like continuous flow reactors and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
1,3,4,5-Tetrakis-O-(phenylmethyl)-L-iditol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to the parent alcohol.
Substitution: The phenylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or bases like sodium hydride.
Major Products Formed
Oxidation: Formation of benzylidene derivatives.
Reduction: Regeneration of L-iditol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,3,4,5-Tetrakis-O-(phenylmethyl)-L-iditol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for hydroxyl functionalities.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 1,3,4,5-Tetrakis-O-(phenylmethyl)-L-iditol involves its interaction with various molecular targets. The phenylmethyl groups enhance its lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate enzyme activity and influence metabolic pathways, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 1,3,4,5-Tetrakis-O-(trimethylsilyl)-L-iditol
- 1,3,4,5-Tetrakis-O-(methyl)-L-iditol
- 1,3,4,5-Tetrakis-O-(ethyl)-L-iditol
Uniqueness
1,3,4,5-Tetrakis-O-(phenylmethyl)-L-iditol is unique due to the presence of phenylmethyl groups, which impart distinct chemical properties such as increased hydrophobicity and stability. This makes it more suitable for applications requiring these specific characteristics compared to its analogs.
Properties
CAS No. |
78136-16-0 |
|---|---|
Molecular Formula |
C34H38O6 |
Molecular Weight |
542.672 |
IUPAC Name |
(2S,3R,4R,5S)-2,3,4,6-tetrakis(phenylmethoxy)hexane-1,5-diol |
InChI |
InChI=1S/C34H38O6/c35-21-32(38-23-28-15-7-2-8-16-28)34(40-25-30-19-11-4-12-20-30)33(39-24-29-17-9-3-10-18-29)31(36)26-37-22-27-13-5-1-6-14-27/h1-20,31-36H,21-26H2/t31-,32-,33+,34+/m0/s1 |
InChI Key |
MQOUZFJJURBWAX-PSWJWLENSA-N |
SMILES |
C1=CC=C(C=C1)COCC(C(C(C(CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


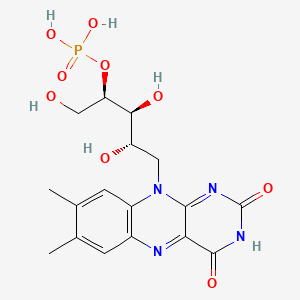
![2-amino-7-(thiophen-2-ylmethyl)-4aH-pyrrolo[2,3-d]pyrimidin-4-one;hydrochloride](/img/structure/B570330.png)
![(2R)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyacetic acid](/img/structure/B570331.png)
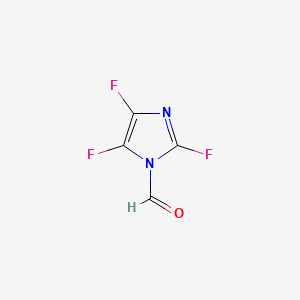
![(1S,4aS,5R,8S,8aR)-2,5-dimethyl-8-[(2R)-6-methylhept-5-en-2-yl]-4,4a,6,7,8,8a-hexahydro-1H-naphthalene-1,5-diol](/img/structure/B570339.png)
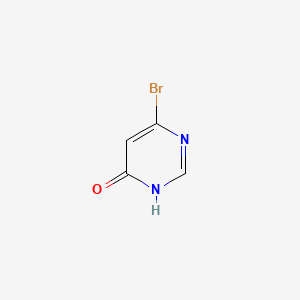
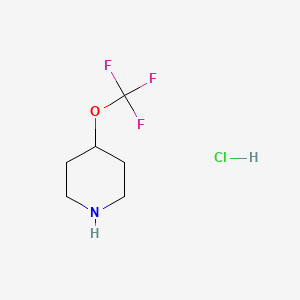
![2-Methylthiazolo[5,4-f]quinoxaline](/img/structure/B570343.png)
